N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1060263-21-9
VCID: VC11925903
InChI: InChI=1S/C18H19N3O2S/c1-24-18-15(3-2-10-19-18)17(23)21-14-6-4-12(5-7-14)11-16(22)20-13-8-9-13/h2-7,10,13H,8-9,11H2,1H3,(H,20,22)(H,21,23)
SMILES: CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

CAS No.: 1060263-21-9

Cat. No.: VC11925903

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide - 1060263-21-9

Specification

CAS No. 1060263-21-9
Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
IUPAC Name N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide
Standard InChI InChI=1S/C18H19N3O2S/c1-24-18-15(3-2-10-19-18)17(23)21-14-6-4-12(5-7-14)11-16(22)20-13-8-9-13/h2-7,10,13H,8-9,11H2,1H3,(H,20,22)(H,21,23)
Standard InChI Key WRRRIVMCOCPRPX-UHFFFAOYSA-N
SMILES CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Canonical SMILES CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3

Introduction

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyridine ring, a cyclopropylcarbamoyl group, and a methylsulfanyl substituent. Its molecular formula is C18H21N3O2S, with a molecular weight of approximately 375.5 g/mol.

Structural Features

The compound's structure includes a six-membered aromatic pyridine ring, which is substituted with a carboxamide group. The cyclopropylcarbamoyl moiety is attached to a phenyl ring, which is further connected to the pyridine ring. The methylsulfanyl group adds to the compound's chemical reactivity and potential biological activity.

Structural ComponentDescription
Pyridine RingSix-membered aromatic ring with one nitrogen atom.
Cyclopropylcarbamoyl GroupAttached to a phenyl ring, contributing to potential biological activity.
Methylsulfanyl SubstituentEnhances chemical reactivity and biological potential.

Synthesis

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic synthesis techniques. These methods require careful monitoring of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Potential Biological Activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator